CGP 57380

Catalog No.
S523340
CAS No.
522629-08-9
M.F
C11H9FN6
M. Wt
244.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGP 57380

CAS Number

522629-08-9

Product Name

CGP 57380

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

CGP 57380, CGP-57380, CGP57380

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

Description

The exact mass of the compound N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine is 244.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741567. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The pyrazolopyrimidine ring system is present in several known kinase inhibitors []. CGP-57380 might be investigated for its ability to inhibit specific kinases involved in cellular signaling pathways.
  • Anticancer Properties: Some pyrazolopyrimidine derivatives have shown antitumor activity []. Research could explore if CGP-57380 possesses similar properties.

CGP 57380, chemically known as N3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a low-molecular-weight compound recognized for its role as a selective inhibitor of MAP-kinase interacting kinase-1 and MAP-kinase interacting kinase-2. It primarily inhibits the phosphorylation of eukaryotic translation initiation factor 4E, a crucial process in protein synthesis and cellular growth regulation. This compound has gained prominence in scientific research due to its potential therapeutic applications, particularly in cancer treatment, by targeting specific signaling pathways involved in cell proliferation and survival .

The mechanism of action of NSC 712070 is not fully understood and requires further research. Pyrazolopyrimidines have been investigated for various potential biological activities, but their specific mechanisms depend on the individual compound's structure [, ].

Centered around pyrazolo-pyrimidine compounds. A common synthetic route includes the reaction between 4-fluoroaniline and pyrazolo[3,4-d]pyrimidine-3,4-diamine under controlled conditions. This method typically follows standard organic synthesis protocols utilized in laboratory settings for research purposes .

The biological activity of CGP 57380 is largely attributed to its inhibition of MNK1 and MNK2, which leads to decreased phosphorylation of eIF4E. This action has significant implications for cell proliferation and apoptosis. Studies have shown that CGP 57380 can reduce cell growth and enhance apoptosis in various cancer cell lines by interfering with critical signaling pathways, such as the MAP kinase pathway. Furthermore, it has been observed to modulate β-catenin signaling, impacting processes like epithelial-mesenchymal transition and tumor metastasis .

CGP 57380 has potential applications in various fields, particularly in cancer research. Its ability to inhibit MNK1 and MNK2 makes it a candidate for studies focused on overcoming resistance mechanisms in cancer therapies. It has shown promise in enhancing the efficacy of other treatment modalities, such as mTOR inhibitors, by preventing eIF4E phosphorylation induced by these agents. Additionally, CGP 57380's role in modulating β-catenin signaling presents opportunities for therapeutic interventions in cancers characterized by aberrant Wnt signaling .

Research has highlighted CGP 57380's interactions with multiple kinases beyond MNK1 and MNK2, including casein kinase I, Aurora B kinase, and others. These interactions suggest that CGP 57380 may influence various cellular signaling pathways beyond its primary targets. The compound's ability to enhance the effects of other therapeutic agents indicates its potential as a combination therapy to improve treatment outcomes in malignancies like non-small cell lung cancer and T-cell acute lymphoblastic leukemia .

Several compounds share structural or functional similarities with CGP 57380. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
CGP 57380Inhibits MNK1 and MNK2Selective for eIF4E phosphorylation inhibition
RibavirinInhibits viral RNA synthesisPrimarily used as an antiviral agent
EverolimusmTOR inhibitorTargets mTOR pathway; used in renal cancer
AZD7762Inhibitor of checkpoint kinasesEnhances sensitivity to DNA-damaging agents
GSK2126458PI3K/mTOR inhibitorDual inhibition; potential for broader therapeutic applications

CGP 57380 stands out due to its specific targeting of the MNK-eIF4E axis, which is crucial for understanding its effects on translation initiation and cellular growth regulation compared to other compounds that target different pathways or mechanisms .

MNK1 Inhibition Kinetics and Selectivity Profile

CGP 57380 demonstrates remarkable selectivity for MNK1, exhibiting an IC50 value of 2.2 μM for MNK1 inhibition in biochemical assays [1] [2] [3]. This selectivity is particularly notable given the compound's lack of inhibitory activity against closely related kinases within the MAPK signaling network. Comprehensive kinase profiling studies have confirmed that CGP 57380 displays no significant inhibitory activity against p38 MAPK, c-Jun N-terminal kinase 1 (JNK1), extracellular signal-regulated kinase 1 and 2 (ERK1/2), protein kinase C (PKC), or c-Src family kinases [1] [2] [3] [4].

The molecular basis for this selectivity resides in the unique structural features of the MNK1 kinase domain. Crystal structure analysis of MNK1 reveals that the kinase adopts an autoinhibited conformation characterized by a repositioned activation segment [5] [6]. This autoinhibitory mechanism involves a MNK-specific sequence insertion at the N-terminal lobe, which results in several critical structural consequences: deconstruction of the peptide substrate binding site, narrowing of the interlobal cleft, disruption of the essential lysine-glutamate ion pair, and locking of the magnesium-binding loop into an ATP-competitive conformation [5] [6].

CGP 57380 functions as a Type I ATP-competitive inhibitor, binding to the ATP-binding pocket of MNK1 and preventing the conformational changes necessary for kinase activation [7] [8]. The compound's selectivity profile is further enhanced by its ability to recognize specific structural features unique to the MNK subfamily, distinguishing it from other MAPK family members [7] [8].

Regulation of eIF4E Phosphorylation Dynamics

The primary downstream target of MNK1 kinase activity is eIF4E, which undergoes phosphorylation at serine 209 (Ser209) in response to various cellular stimuli [9] [10] [11]. CGP 57380 effectively blocks this phosphorylation event with an IC50 of approximately 3.0 μM in cellular assays [1] [2] [12]. The compound's ability to inhibit eIF4E phosphorylation has been demonstrated across multiple cell types, including T-cell acute lymphoblastic leukemia cells, embryonic kidney cells, vascular smooth muscle cells, and glioblastoma cells [13] [14] [15] [16].

The phosphorylation of eIF4E at Ser209 represents a critical regulatory mechanism that modulates the protein's interaction with the 7-methylguanosine cap structure of mRNAs [9] [11]. Molecular dynamics simulations and structural studies have revealed that phosphorylation at Ser209 creates a salt-bridge network between the phosphorylated serine and specific lysine residues (Lys159 and Lys162) within the cap-binding interface [17] [9]. This salt-bridge formation stabilizes the otherwise dynamic C-terminal region of eIF4E, reducing the overall plasticity and accessibility of the cap-binding pocket [17] [9].

Paradoxically, while phosphorylation was initially thought to enhance cap-binding affinity, recent evidence suggests that phosphorylation of Ser209 actually creates an energetically less favorable environment for mRNA cap recognition [17] [9] [11]. This occurs through electrostatic repulsion between the negative charges of the phosphate groups in both the cap structure and the phosphorylated Ser209 residue [17] [9] [11]. CGP 57380, by preventing this phosphorylation event, effectively maintains eIF4E in a conformation that is more compatible with cap-binding while simultaneously disrupting the regulatory mechanisms that normally modulate translation initiation [13] [14].

Modulation of Cap-Dependent Translation Initiation

Cap-dependent translation initiation represents a highly regulated process involving the coordinated assembly of multiple protein complexes at the 5' cap structure of mRNAs [18] [19] [20]. The process begins with the recognition of the 7-methylguanosine cap by eIF4E, which then recruits eIF4G to form the eIF4F complex [18] [19] [20]. This complex serves as a platform for the recruitment of additional translation factors and the 40S ribosomal subunit [18] [19] [20].

CGP 57380 modulates cap-dependent translation initiation through multiple interconnected mechanisms. The primary effect involves the disruption of eIF4E phosphorylation, which alters the protein's interaction dynamics with both the mRNA cap and associated regulatory proteins [13] [21] [14]. Studies have demonstrated that CGP 57380 treatment results in a significant reduction in eIF4F complex assembly, as evidenced by decreased association of eIF4E with eIF4G [13] [21] [14].

The compound's effects on translation initiation are particularly pronounced for mRNAs containing structured 5' untranslated regions (5'-UTRs) [22]. Research has shown that CGP 57380 preferentially affects the translation of mRNAs that contain both a 5'-terminal cap and hairpin structures within their 5'-UTRs [22]. This selectivity suggests that the compound's effects are most pronounced on mRNAs that require enhanced eIF4F complex function for efficient translation initiation [22].

Furthermore, CGP 57380 treatment has been shown to enhance the inhibitory effects of eIF4E-binding proteins (4E-BPs) [10]. Under normal conditions, phosphorylation of eIF4E promotes its dissociation from 4E-BPs, allowing for eIF4F complex formation [10]. By preventing eIF4E phosphorylation, CGP 57380 stabilizes the eIF4E-4E-BP1 inhibitory complex, further contributing to the suppression of cap-dependent translation initiation [10].

Cross-Talk with MAPK/ERK/p38 Signaling Pathways

The MAPK signaling network comprises multiple interconnected pathways that regulate diverse cellular processes, including cell proliferation, differentiation, and apoptosis [23] [24] [25]. MNK1 occupies a unique position within this network as a downstream effector of both ERK and p38 MAPK pathways [23] [26] [27]. CGP 57380's selective inhibition of MNK1 provides a means to specifically target this convergence point without directly interfering with upstream MAPK signaling [28] [26].

The compound's selectivity for MNK1 over other MAPK family members allows for the maintenance of upstream signaling while specifically blocking the MNK1-mediated phosphorylation of eIF4E [1] [2] [3]. This selective inhibition has revealed important insights into the cross-talk between different MAPK pathways and their roles in translation regulation [23] [25].

Studies have demonstrated that CGP 57380 treatment does not significantly affect the phosphorylation status of ERK or p38 MAPK, indicating that the compound does not interfere with the upstream activation of these pathways [28] [26]. However, the compound effectively blocks the downstream consequences of MAPK activation, specifically the phosphorylation of eIF4E and the associated changes in translation initiation [28] [26].

The cross-talk between MNK1 and other signaling pathways becomes particularly evident in the context of stress responses and cellular adaptation. Type I interferons, for example, have been shown to induce rapid phosphorylation and activation of MNK1, which subsequently regulates eIF4E phosphorylation [26]. CGP 57380 effectively blocks this interferon-induced eIF4E phosphorylation, demonstrating the compound's ability to interfere with stress-induced translation regulation [26].

Additionally, the compound has revealed important interactions between the MNK1/eIF4E pathway and the mechanistic target of rapamycin (mTOR) signaling network [13] [29]. Studies have shown that mTOR inhibitors can paradoxically induce eIF4E phosphorylation through the activation of MNK1, potentially limiting the efficacy of mTOR-targeted therapies [13] [29]. CGP 57380 has been shown to synergistically enhance the effects of mTOR inhibitors by preventing this compensatory eIF4E phosphorylation [13] [29].

The compound's effects on the PI3K/AKT pathway represent another important aspect of its mechanism of action [29]. Treatment with CGP 57380 has been shown to result in decreased phosphorylation of AKT, suggesting that the MNK1/eIF4E pathway may influence pro-survival signaling networks [29]. This cross-talk between translation regulation and cell survival pathways highlights the complex interconnections within cellular signaling networks and the potential therapeutic implications of MNK1 inhibition [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

244.08727247 g/mol

Monoisotopic Mass

244.08727247 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

522629-08-9

Wikipedia

MNK1 inhibitor

Dates

Modify: 2023-08-15
1: Martínez A, Sesé M, Losa JH, Robichaud N, Sonenberg N, Aasen T, Ramón Y Cajal S. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches. PLoS One. 2015 Apr 29;10(4):e0123352. doi: 10.1371/journal.pone.0123352. eCollection 2015. PubMed PMID: 25923732; PubMed Central PMCID: PMC4414544.
2: Diab S, Teo T, Kumarasiri M, Li P, Yu M, Lam F, Basnet SK, Sykes MJ, Albrecht H, Milne R, Wang S. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. 2014 May;9(5):962-72. doi: 10.1002/cmdc.201300552. Epub 2014 Feb 12. PubMed PMID: 24677692.
3: Grzmil M, Huber RM, Hess D, Frank S, Hynx D, Moncayo G, Klein D, Merlo A, Hemmings BA. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas. J Clin Invest. 2014 Feb;124(2):742-54. doi: 10.1172/JCI70198. Epub 2014 Jan 9. PubMed PMID: 24401275; PubMed Central PMCID: PMC3904612.
4: Dumoulin MC, Aton SJ, Watson AJ, Renouard L, Coleman T, Frank MG. Extracellular signal-regulated kinase (ERK) activity during sleep consolidates cortical plasticity in vivo. Cereb Cortex. 2015 Feb;25(2):507-15. doi: 10.1093/cercor/bht250. Epub 2013 Sep 17. PubMed PMID: 24047601; PubMed Central PMCID: PMC4303804.
5: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
6: Lim S, Saw TY, Zhang M, Janes MR, Nacro K, Hill J, Lim AQ, Chang CT, Fruman DA, Rizzieri DA, Tan SY, Fan H, Chuah CT, Ong ST. Targeting of the MNK-eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function. Proc Natl Acad Sci U S A. 2013 Jun 18;110(25):E2298-307. doi: 10.1073/pnas.1301838110. Epub 2013 Jun 4. PubMed PMID: 23737503; PubMed Central PMCID: PMC3690864.
7: Fortin CF, Mayer TZ, Cloutier A, McDonald PP. Translational control of human neutrophil responses by MNK1. J Leukoc Biol. 2013 Oct;94(4):693-703. doi: 10.1189/jlb.0113012. Epub 2013 Feb 11. PubMed PMID: 23401599.
8: Gorentla BK, Krishna S, Shin J, Inoue M, Shinohara ML, Grayson JM, Fukunaga R, Zhong XP. Mnk1 and 2 are dispensable for T cell development and activation but important for the pathogenesis of experimental autoimmune encephalomyelitis. J Immunol. 2013 Feb 1;190(3):1026-37. doi: 10.4049/jimmunol.1200026. Epub 2012 Dec 26. PubMed PMID: 23269249; PubMed Central PMCID: PMC3552100.
9: Shi Y, Frost P, Hoang B, Yang Y, Fukunaga R, Gera J, Lichtenstein A. MNK kinases facilitate c-myc IRES activity in rapamycin-treated multiple myeloma cells. Oncogene. 2013 Jan 10;32(2):190-7. doi: 10.1038/onc.2012.43. Epub 2012 Feb 27. PubMed PMID: 22370634; PubMed Central PMCID: PMC3401333.
10: Ziaei S, Shimada N, Kucharavy H, Hubbard K. MNK1 expression increases during cellular senescence and modulates the subcellular localization of hnRNP A1. Exp Cell Res. 2012 Mar 10;318(5):500-8. doi: 10.1016/j.yexcr.2011.12.015. Epub 2011 Dec 27. PubMed PMID: 22227431; PubMed Central PMCID: PMC3288735.
11: Grzmil M, Morin P Jr, Lino MM, Merlo A, Frank S, Wang Y, Moncayo G, Hemmings BA. MAP kinase-interacting kinase 1 regulates SMAD2-dependent TGF-β signaling pathway in human glioblastoma. Cancer Res. 2011 Mar 15;71(6):2392-402. doi: 10.1158/0008-5472.CAN-10-3112. Epub 2011 Mar 14. PubMed PMID: 21406405.
12: Korneeva NL, Soung YH, Kim HI, Giordano A, Rhoads RE, Gram H, Chung J. Mnk mediates integrin α6β4-dependent eIF4E phosphorylation and translation of VEGF mRNA. Mol Cancer Res. 2010 Dec;8(12):1571-8. doi: 10.1158/1541-7786.MCR-10-0091. Epub 2010 Oct 21. PubMed PMID: 21047768.
13: Wheater MJ, Johnson PW, Blaydes JP. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival. Cancer Biol Ther. 2010 Oct 1;10(7):728-35. doi: 10.4161/cbt.10.7.12965. Epub 2010 Oct 1. PubMed PMID: 20686366; PubMed Central PMCID: PMC3093812.
14: Zhang M, Fu W, Prabhu S, Moore JC, Ko J, Kim JW, Druker BJ, Trapp V, Fruehauf J, Gram H, Fan HY, Ong ST. Inhibition of polysome assembly enhances imatinib activity against chronic myelogenous leukemia and overcomes imatinib resistance. Mol Cell Biol. 2008 Oct;28(20):6496-509. doi: 10.1128/MCB.00477-08. Epub 2008 Aug 11. PubMed PMID: 18694961; PubMed Central PMCID: PMC2577410.
15: Kjellerup RB, Kragballe K, Iversen L, Johansen C. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases. Exp Dermatol. 2008 Jun;17(6):498-504. Epub 2007 Dec 13. PubMed PMID: 18081851.
16: Rowlett RM, Chrestensen CA, Nyce M, Harp MG, Pelo JW, Cominelli F, Ernst PB, Pizarro TT, Sturgill TW, Worthington MT. MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages. Am J Physiol Gastrointest Liver Physiol. 2008 Feb;294(2):G452-9. Epub 2007 Nov 21. PubMed PMID: 18032482.
17: Chrestensen CA, Eschenroeder A, Ross WG, Ueda T, Watanabe-Fukunaga R, Fukunaga R, Sturgill TW. Loss of MNK function sensitizes fibroblasts to serum-withdrawal induced apoptosis. Genes Cells. 2007 Oct;12(10):1133-40. PubMed PMID: 17903173.
18: Schümann M, Dobbelstein M. Adenovirus-induced extracellular signal-regulated kinase phosphorylation during the late phase of infection enhances viral protein levels and virus progeny. Cancer Res. 2006 Feb 1;66(3):1282-8. PubMed PMID: 16452180.
19: Andersson K, Sundler R. Posttranscriptional regulation of TNFalpha expression via eukaryotic initiation factor 4E (eIF4E) phosphorylation in mouse macrophages. Cytokine. 2006 Jan 7;33(1):52-7. Epub 2006 Jan 23. PubMed PMID: 16431125.
20: Cherla RP, Lee SY, Mees PL, Tesh VL. Shiga toxin 1-induced cytokine production is mediated by MAP kinase pathways and translation initiation factor eIF4E in the macrophage-like THP-1 cell line. J Leukoc Biol. 2006 Feb;79(2):397-407. Epub 2005 Nov 21. PubMed PMID: 16301326.

Explore Compound Types